molecular formula C22H27N3O4 B5864579 2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE

2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE

Cat. No.: B5864579
M. Wt: 397.5 g/mol
InChI Key: OBWGZEGQDGBPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is a complex organic compound with a molecular formula of C17H19NO3. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . This compound is part of a broader class of arylpiperazine derivatives, which are studied for their pharmacological properties.

Properties

IUPAC Name

[1-(furan-2-carbonyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-6-3-2-5-18(19)23-12-14-25(15-13-23)21(26)17-8-10-24(11-9-17)22(27)20-7-4-16-29-20/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGZEGQDGBPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-furylmethanone with 4-(2-methoxyphenyl)piperazine under specific conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This leads to relaxation of smooth muscles in blood vessels, which can help in reducing blood pressure . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. Compared to these compounds, 2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has unique structural features that may contribute to its specific binding affinity and pharmacokinetic profile . These similarities and differences highlight its potential as a lead compound for further drug development.

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